2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Antiviral Tobacco Mosaic Virus Acylhydrazone

4-Oxoquinoline building blocks with incorrect regioisomer placement undermine antiviral target engagement. 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3) resolves this with a validated 4-oxo tautomer (TMV-CP Kd=0.142 μM vs. ribavirin 0.512 μM). • N-1 acetic acid handle enables amide coupling/hydrazide formation without quinoline ring disruption. • Monodentate carboxylate coordination (XRD-confirmed) leaves 4-oxo free for lattice H-bonding in MOFs. • Fragment-compliant: MW 203.19 Da, 2 rotatable bonds, DMSO/EtOH soluble.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 56600-94-3
Cat. No. B1613735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid
CAS56600-94-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O
InChIInChI=1S/C11H9NO3/c13-10-5-6-12(7-11(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15)
InChIKeyIVUSDAZOMBVFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid: Identity & Procurement


2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3) is a heterocyclic building block belonging to the 4-oxo-1,4-dihydroquinoline (quinolin-4-one) class, bearing a carboxymethyl substituent at the N-1 position [1]. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol . The compound features a bicyclic aromatic core with a ketone at the 4-position and a freely rotatable acetic acid side chain (2 rotatable bonds) that provides a carboxylate donor for coordination chemistry and a handle for further derivatization [2]. Unlike the more extensively studied 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) scaffold, the N-1 acetic acid architecture positions the acidic functionality away from the quinoline ring, altering both its hydrogen-bonding geometry and its metal-chelating profile [3].

1

4-Oxo scaffold derivatization. Freely rotatable N-1 acetic acid handle supports direct amide, ester, and hydrazide library synthesis.

2

Coordination chemistry research. Monodentate carboxylate ligand architecture with uncoordinated 4-oxo site for guest recognition studies.

3

Fragment-based screening. MW 203.19 Da with single H-bond donor fits fragment library parameters for lead discovery campaigns.

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid: Non-Interchangeability


Substitution of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid with superficially similar quinoline-acetic acid derivatives introduces critical changes in regioisomeric carbonyl placement (4-oxo vs. 2-oxo) and side-chain anchoring that fundamentally alter hydrogen-bond acceptor topology, metal-coordination geometry, and biological target engagement profiles [1]. The 4-oxo tautomer establishes a distinct hydrogen-bond-accepting pharmacophore essential for interactions with viral coat proteins and specific enzyme active sites, whereas the 2-oxo regioisomer or 2-carboxylic acid variants (e.g., kynurenic acid) present orthogonal binding vectors [2]. Furthermore, the N-1 acetic acid side chain provides a flexible carboxylate arm that supports predictable amide coupling and esterification chemistry without disrupting the quinoline ring electronics—a feature absent in C-2 or C-3 carboxylic acid congeners where the acidic group is directly conjugated with the heterocyclic core [3].

Regioisomer

2-Oxoquinoline or C-2 carboxylic acid regioisomers alter hydrogen-bond topology and metal-chelating profile, limiting target engagement transfer.

Scaffold

Kynurenic acid derivatives exhibit bidentate 4-oxo/2-COO⁻ chelation, restricting the free carbonyl recognition site needed for selective antiviral or MOF design.

Side-chain

C-3 carboxylic acid congeners conjugate the acidic group directly to the heterocycle, shifting reactivity and requiring protection strategies during derivatization.

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid: Differentiation Evidence


TMV Binding Affinity: Surpassing Ribavirin

The hydrazide derivative (compound C, synthesized directly from 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid) served as the foundational scaffold for a series of acylhydrazone antiviral agents. The optimized acylhydrazone compound 4 demonstrated a Kd of 0.142 ± 0.060 μM against tobacco mosaic virus coat protein (TMV-CP) by microscale thermophoresis, representing a 3.6-fold stronger binding affinity compared to the clinical antiviral ribavirin (Kd = 0.512 ± 0.257 μM) [1]. Molecular docking confirmed a superior binding energy (−6.89 kcal/mol for compound 4 vs. −6.08 kcal/mol for ribavirin) [1]. This performance is predicated on the 4-oxo-1,4-dihydroquinolin-1-yl acetic acid core; the 2-oxo regioisomeric scaffold has not been reported to yield comparable anti-TMV activity [1].

TMV Coat Protein Binding
Head-to-head
Derivative Kd 0.142 µM vs. ribavirin 0.512 µM
Supports scaffold-specific antiviral probe development.
Reported 3.6-fold binding difference in MST assay; class-dependent context.
Antiviral Tobacco Mosaic Virus Acylhydrazone

Aldose Reductase Inhibition: 4-Oxo vs. 2-Oxo Regioisomers

2-Oxoquinoline-1-acetic acid derivatives have been reported as aldose reductase inhibitors with IC50 values of 0.45–6.0 μM in the rat lens assay [1]. In contrast, 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives (which share the 4-oxo motif with the target compound but differ in side-chain placement) were evaluated in the same enzyme system and exhibited a distinct structure-activity relationship, with optimal activity requiring specific aromatic ring substitution patterns that differ from the 2-oxo series [2]. The 4-oxo-1,4-dihydroquinolin-1-yl acetic acid scaffold places the carbonyl at the 4-position, forming a vinylogous amide conjugated system (N1–C2=C3–C4=O) that presents a fundamentally different hydrogen-bond acceptor geometry compared to the 2-oxo isomer's lactam arrangement (N1–C2=O) [3]. This regioisomeric distinction directly impacts pharmacophoric recognition.

Aldose Reductase SAR
Cross-study comparable
4-Oxo motif: distinct vinylogous amide geometry vs. 2-oxo IC50 0.45–6.0 µM
Regioisomeric shift determines enzyme target engagement.
Comparative SAR from independent studies; specific 4-oxo N-1 acetic acid SAR unpublished.
Aldose Reductase Inhibition Regioisomer Comparison Diabetes Complications

Metal Coordination: N-1 Acetate vs. C-2 Carboxylate

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid acts as a monodentate carboxylate ligand through its N-1 acetate arm in a structurally characterized copper(II) coordination polymer, [Cu(C₁₁H₈NO₃)(CH₃COO)(C₁₀H₈N₂)]ₙ, where the Cu(II) ion adopts a distorted octahedral geometry coordinated by the acetate oxygen, two 4,4'-bipyridine nitrogens, and ancillary ligands [1]. Critically, the 4-oxo group remains uncoordinated, serving as a lattice hydrogen-bond acceptor rather than a metal-binding site. In contrast, 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) chelates metals through both the 4-oxo and the 2-carboxylate groups, forming a different coordination mode that competes with biological target engagement [2]. This divergent coordination behavior makes the N-1 acetic acid scaffold preferable for applications requiring the 4-oxo group to remain available for intermolecular recognition.

Metal Coordination Mode
Cross-study comparable
Monodentate N-1 acetate-Cu(II); 4-oxo uncoordinated vs. kynurenic acid chelation
Predictable monodentate ligand for crystal engineering.
Single-crystal XRD confirmation; divergent geometry from C-2 carboxylate scaffold.
Coordination Polymer Copper Complex Crystal Engineering

Direct Hydrazide and Amide Derivatization

The N-1 acetic acid group of the target compound can be directly converted to the corresponding hydrazide using standard carbodiimide or mixed-anhydride coupling conditions, yielding (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide (compound C), which served as the key intermediate for a 24-compound acylhydrazone library with demonstrated antiviral and antifungal activities [1]. The methyl ester variant (CAS 91538-63-5) is also commercially available, confirming that the N-1 acetate can be orthogonally manipulated without affecting the 4-oxo quinoline core . By comparison, 4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires protection/deprotection strategies for the ring-bound carboxylic acid during similar derivatizations due to its direct conjugation with the heterocyclic π-system [2].

Hydrazide Derivatization
Class-level
One-step hydrazide formation; methyl ester commercially available
Enables efficient acylhydrazone library synthesis.
Standard coupling conditions; C-2 carboxylic acid requires protection/deprotection.
Synthetic Intermediate Hydrazide Formation Medicinal Chemistry

Physicochemical Profile: N-1 Acetate vs. C-2 Carboxylate

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is reported as a colorless crystalline solid soluble in ethanol and DMSO but sparingly soluble in water . Its computed hydrogen-bond donor count (1), acceptor count (4), and rotatable bond count (2) position it differently from kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid), which has a donor count of 2 (carboxylic acid OH + NH) and acceptor count of 4, resulting in stronger intermolecular hydrogen bonding and lower organic solvent solubility [1]. The methyl ester analog (logP = 0.11) suggests that the parent acid has a logP within a favorable range for membrane permeability, whereas kynurenic acid derivatives typically require 5,7-disubstitution with hydrophobic groups (e.g., 5-iodo-7-chloro) to achieve comparable lipophilicity [1].

Physicochemical Profile
Cross-study comparable
HBD=1, HBA=4, RotB=2; methyl ester logP 0.11 vs. kynurenic acid HBD=2
Lower H-bond donor count may benefit permeability optimization.
Computed descriptors; experimental solubility from supplier data.
Physicochemical Properties Drug-likeness Solubility

Dihydroorotase Selectivity Profile

In a BindingDB-deposited assay, 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid showed an IC50 of 1.80 × 10⁵ nM (180 μM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This very weak inhibition stands in marked contrast to potent 4-quinoline carboxylic acid inhibitors of the related enzyme dihydroorotate dehydrogenase (DHODH), for which IC50 values in the low nanomolar range have been reported [2]. The stark difference (180,000 nM vs. <100 nM for optimized DHODH inhibitors) demonstrates that the N-1 acetic acid scaffold does not promiscuously inhibit pyrimidine biosynthesis enzymes, an advantageous selectivity feature for applications where dihydroorotase/DHODH off-target activity must be avoided.

Dihydroorotase Selectivity
Cross-study comparable
IC50 180 µM vs. DHODH inhibitors
Indicates low promiscuity for pyrimidine pathway.
BindingDB-deposited assay; >1,800-fold weaker than reported DHODH leads.
Enzyme Inhibition Dihydroorotase Selectivity

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid: Application Scenarios


Acylhydrazone Library Synthesis for Antiviral Screening

The N-1 acetic acid handle of this compound enables direct hydrazide formation and subsequent condensation with diverse aromatic aldehydes to generate acylhydrazone libraries. As demonstrated by Cui et al. (2024), derivatives based on this scaffold achieved TMV-CP binding (Kd = 0.142 μM) surpassing ribavirin (Kd = 0.512 μM), with in vivo protective activities of 46.3% vs. 40.8% for ribavirin at 500 mg/L [1]. Researchers developing anti-TMV or broader antiviral crop protection agents should prioritize this scaffold over 2-oxoquinoline or C-2 carboxylic acid alternatives.

Coordination Polymer and MOF Design

The monodentate carboxylate coordination mode of the N-1 acetate ligand, crystallographically confirmed in a Cu(II)-4,4'-bipyridine coordination polymer, leaves the 4-oxo group available as a lattice hydrogen-bond acceptor for guest recognition or secondary sphere interactions [1]. This contrasts with the chelating behavior of kynurenic acid-type ligands. Materials scientists designing functional MOFs or coordination networks with exposed carbonyl recognition sites should select this scaffold for its predictable, non-chelating coordination geometry.

Aldose Reductase Inhibitor Lead Optimization

The 4-oxo-1,4-dihydroquinoline scaffold has established precedent in aldose reductase inhibition (cf. 4-oxo-quinoline-3-carboxylic acid derivatives), while the target compound's extremely weak dihydroorotase inhibition (IC50 = 180 μM) [1] indicates a favorable selectivity profile against pyrimidine metabolism enzymes. Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complications can leverage this scaffold's regioisomeric differentiation from the 2-oxo series (IC50 = 0.45–6.0 μM for optimized 2-oxo analogs) [2] to explore orthogonal SAR space with reduced risk of mechanism-based toxicity.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 203.19 Da, a single hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds, this compound falls within optimal fragment library parameters (MW < 250, HBD ≤ 3, HBA ≤ 6, RotB ≤ 3). Its experimental solubility in DMSO and ethanol and modest predicted lipophilicity (methyl ester logP = 0.11) make it suitable for fragment screening by NMR, SPR, or X-ray crystallography [1]. FBDD groups building 4-oxoquinoline-focused fragment collections should include this N-1 acetic acid variant alongside the more polar C-2 carboxylic acid (kynurenic acid) fragment to sample diverse binding vectors from the same core.

Application
Selection Property
Validation Focus
Acylhydrazone antiviral screening
Direct N-1 hydrazide formation
TMV-CP binding assay and in vivo protection endpoints
Coordination polymer and MOF design
Monodentate carboxylate with free 4-oxo site
Single-crystal XRD and guest recognition studies
Aldose reductase inhibitor lead optimization
4-Oxo regioisomer with low dihydroorotase inhibition
Enzyme selectivity panel and SAR exploration
Fragment-based drug discovery
MW 203.19, HBD=1, RotB=2 fragment profile
NMR/SPR/X-ray fragment screening campaigns

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